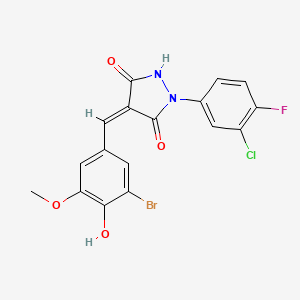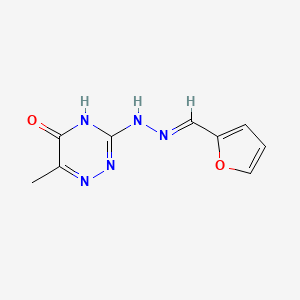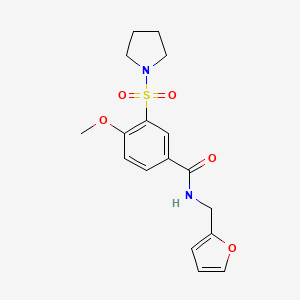
1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione, also known as CPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPD is a heterocyclic compound that contains both a benzimidazole and a pyrrolidine ring, which makes it a unique and interesting molecule to study.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which could make it a potential treatment for oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione is that it is easily synthesized and purified, making it a viable option for scientific research. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in scientific research.
将来の方向性
There are a number of future directions for research on 1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione. One area of research is in the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, research could be conducted to optimize the synthesis and purification of this compound to improve its viability as a research tool.
合成法
The synthesis of 1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione involves the reaction of 2-chlorobenzaldehyde with 5,6-dimethyl-1H-benzimidazole-1-carboxylic acid to form an intermediate compound. This intermediate compound is then reacted with pyrrolidine-2,5-dione to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it a viable option for scientific research.
科学的研究の応用
1-(2-chlorophenyl)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(5,6-dimethylbenzimidazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-7-14-16(8-12(11)2)22(10-21-14)17-9-18(24)23(19(17)25)15-6-4-3-5-13(15)20/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKWPBBINDCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)
![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)